N-(3-chloro-2-methylphenyl)-4-fluorobenzamide CAS number and properties
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide CAS number and properties
Part 1: Executive Summary & Chemical Identity
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is a halogenated benzanilide derivative widely utilized as a privileged scaffold in medicinal chemistry and agrochemical discovery. Structurally, it consists of a 4-fluorobenzoyl moiety linked via an amide bond to a 3-chloro-2-methylaniline core.
This specific substitution pattern—combining a fluorine atom on the benzoyl ring with a sterically demanding chloro-methyl motif on the aniline—is critical for modulating lipophilicity and inducing conformational locks that enhance binding affinity in protein pockets. It is frequently explored in the development of p38 MAP kinase inhibitors (anti-inflammatory) and succinate dehydrogenase inhibitors (SDHI) (fungicides).
Chemical Identity Table
| Property | Detail |
| Chemical Name | N-(3-chloro-2-methylphenyl)-4-fluorobenzamide |
| Molecular Formula | C₁₄H₁₁ClFNO |
| Molecular Weight | 263.69 g/mol |
| CAS Number (Precursors) | Aniline: 87-60-5 (3-Chloro-2-methylaniline)Acid Chloride: 403-43-0 (4-Fluorobenzoyl chloride) |
| Predicted LogP | ~3.8 – 4.2 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
| Physical State | Off-white to pale yellow solid (Recrystallized) |
| Solubility | DMSO, DMF, Dichloromethane; Insoluble in Water |
Part 2: Synthesis Protocol (Self-Validating System)
The following protocol is designed for high-purity synthesis (95%+) suitable for biological screening. It utilizes a Schotten-Baumann-type nucleophilic acyl substitution under anhydrous conditions to prevent hydrolysis of the acid chloride.
Reaction Logic
The reaction involves the nucleophilic attack of the electron-rich nitrogen of 3-chloro-2-methylaniline onto the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride . A non-nucleophilic base (Triethylamine or Pyridine) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted aniline.
Materials
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3-Chloro-2-methylaniline (1.0 eq): Limiting reagent.
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4-Fluorobenzoyl chloride (1.1 eq): Slight excess to ensure complete conversion.
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Triethylamine (Et₃N) (1.2 eq): HCl scavenger.
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Dichloromethane (DCM): Anhydrous solvent (Reaction medium).
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1M HCl & Sat. NaHCO₃: For workup/purification.[1]
Step-by-Step Methodology
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Preparation:
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Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.
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Purge with nitrogen to create an inert atmosphere.
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Solubilization:
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Add 3-chloro-2-methylaniline (10 mmol, 1.41 g) to the flask.
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Add DCM (30 mL) and stir until fully dissolved.
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Add Triethylamine (12 mmol, 1.67 mL) to the solution. Cool the mixture to 0°C using an ice bath. Reasoning: Cooling controls the exothermicity of the acyl chloride addition.
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Acylation (The Critical Step):
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Dissolve 4-fluorobenzoyl chloride (11 mmol, 1.74 g) in 10 mL of DCM.
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Add this solution dropwise to the reaction flask over 15 minutes.
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Observation: A white precipitate (Triethylamine hydrochloride salt) will begin to form immediately.
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Allow the reaction to warm to room temperature and stir for 3–4 hours .
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Validation (TLC):
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Check progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1).
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Success Marker: Disappearance of the aniline spot (lower Rf) and appearance of the amide product (higher Rf).
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Workup & Isolation:
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Dilute the reaction mixture with 50 mL DCM.
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Acid Wash: Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and Et₃N.
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Base Wash: Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid).
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Brine Wash: Wash with saturated NaCl solution (1 x 30 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purification:
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Recrystallize the crude solid from hot Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
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Part 3: Mechanism of Action & Applications
Medicinal Chemistry: p38 MAP Kinase Inhibition
This scaffold is a structural analog of diaryl urea and benzamide inhibitors (e.g., Doramapimod analogs). The 3-chloro-2-methyl motif is a "privileged" steric wedge.
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Mechanism: The amide hydrogen forms a critical hydrogen bond with the "hinge region" amino acids (e.g., Met109 in p38α).
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Selectivity: The hydrophobic 3-chloro-2-methyl phenyl ring occupies the hydrophobic "Gatekeeper" pocket, inducing a conformational shift (DFG-out) that prevents ATP binding.
Agrochemicals: SDHI Fungicides
Benzamides with this substitution pattern often inhibit the Succinate Dehydrogenase (Complex II) enzyme in fungal pathogens.
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Mechanism: They bind to the ubiquinone-binding site (Q-site), disrupting the electron transport chain and halting fungal respiration.
Part 4: Visualization (Graphviz/DOT)
Diagram 1: Synthesis Workflow
This diagram illustrates the logical flow of the synthesis and purification protocol.
Caption: Step-by-step synthesis workflow for N-(3-chloro-2-methylphenyl)-4-fluorobenzamide via acid chloride coupling.
Diagram 2: p38 MAPK Signaling Pathway Inhibition
This diagram visualizes where the molecule acts within the inflammatory signaling cascade.
Caption: Mechanism of action showing the inhibition of p38 MAP Kinase, preventing downstream inflammatory signaling.
References
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Sigma-Aldrich. 3-Chloro-2-methylaniline Product Analysis & Properties. Retrieved from .[2]
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PubChem. Compound Summary: 3-Chloro-2-methylaniline (CAS 87-60-5).[2] National Library of Medicine. Retrieved from .[2]
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BenchChem. Technical Guide to the Synthesis of Fluorobenzamides. Retrieved from .
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ECHEMI. Product Database: N-(3-chloro-2-methylphenyl)-4-fluorobenzamide. Retrieved from .
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Mavallur Varalakshmi et al. Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. Retrieved from .
